molecular formula C20H22N6O B11140706 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

Cat. No.: B11140706
M. Wt: 362.4 g/mol
InChI Key: KFILOLJTOQTGGP-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a fused pyrimidoindazolyl core substituted with methyl groups at positions 2 and 2. Such structural motifs are common in kinase inhibitors, where the pyrimidine and imidazole moieties often interact with ATP-binding domains .

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C20H22N6O/c1-13-16(7-8-19(27)22-10-9-15-11-21-12-23-15)14(2)26-20(24-13)17-5-3-4-6-18(17)25-26/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)(H,22,27)

InChI Key

KFILOLJTOQTGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCCC4=CN=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide typically involves a multi-step process. One common method is the condensation reaction between 3-amino-1H-indazole and various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 . The reaction conditions usually include the use of solvents like ethanol and the presence of catalytic acetic acid to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, a one-pot, three-component reaction utilizing mixtures of aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles has been reported to produce similar compounds with high yields . This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide
  • Structure : Contains a chlorophenyl group, a trimethoxyphenylacetyl moiety, and dual pyridyl substituents.
  • Key Differences : The absence of a pyrimidoindazolyl core and imidazole side chain distinguishes it from the target compound. Instead, it features a benzyl group and pyridyl-based alkyl chains, likely enhancing solubility or targeting distinct kinase subfamilies .
N-(Pyridin-2-ylmethyl)-2-(4-{3-[3-({[(2,2,2-trifluoroethyl)amino]carbonyl}amino)phenyl]imidazo[1,2-b]pyridazin-7-yl}-1H-pyrazol-1-yl)propanamide
  • Structure : Includes an imidazo[1,2-b]pyridazine core and trifluoroethyl urea substituent.
  • Key Differences : The pyridazine and pyrazole systems contrast with the pyrimidoindazolyl core of the target compound. The trifluoroethyl group may improve metabolic stability compared to the imidazole-ethyl side chain .
Ponatinib (Bcr-Abl Inhibitor)
  • Structure : Aryl-alkyne-pyridazine core with methylimidazole and trifluoromethyl substituents.
  • Key Differences: Ponatinib’s pyridazine and alkyne groups enable covalent binding to kinases, whereas the target compound’s pyrimidoindazolyl system may rely on non-covalent interactions .

Functional Comparison

Table 1: Key Properties of Target Compound and Analogues
Compound Molecular Weight (g/mol) Core Structure Key Substituents Potential Target
Target Compound ~460 Pyrimido[1,2-b]indazolyl 2,4-Dimethyl, imidazol-5-yl ethyl Tyrosine kinases (inferred)
N-Benzyl Propanamide Derivative ~680 Benzyl-chlorophenyl Trimethoxyphenylacetyl, pyridyl chains Kinase/GPCR (hypothetical)
Ponatinib 532 Pyridazine-alkyne Methylimidazole, trifluoromethyl Bcr-Abl, VEGFR, FGFR
Imidazo[1,2-b]pyridazine Propanamide ~550 Imidazo[1,2-b]pyridazine Trifluoroethyl urea, pyrazole JAK/STAT pathway (speculative)

Research Findings and Limitations

  • Activity : Pyrimidoindazolyl derivatives are understudied compared to pyridazine-based kinase inhibitors (e.g., ponatinib). The dimethyl groups may enhance selectivity by filling hydrophobic pockets .
  • Gaps: No direct IC₅₀ or binding data for the target compound exists in the provided evidence. Comparisons rely on structural inference.

Biological Activity

The compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide is a synthetic derivative belonging to a class of compounds that exhibit various biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

This compound can be characterized by its molecular structure and properties, which are crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC15H19N5O
Molecular Weight269.35 g/mol
CAS Number924025-34-3
LogP3.2924
Polar Surface Area52.044 Ų

The biological activity of this compound largely revolves around its interaction with specific molecular targets in cellular pathways. Preliminary studies suggest that it may inhibit various kinases involved in cancer progression, particularly focal adhesion kinase (FAK), which plays a significant role in cell migration and proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to the pyrimidine and indazole structures. For instance, derivatives have shown promising results against pancreatic cancer cell lines by inhibiting FAK phosphorylation, leading to reduced cell viability and migration.

  • Case Study : A study evaluated the cytotoxic effects of related compounds on peritoneal mesothelioma cells, reporting IC50 values ranging from 0.59 to 2.81 μM, indicating significant antiproliferative effects .

Antimicrobial Properties

Research indicates potential antimicrobial activity , particularly against gram-positive bacteria and certain fungi. The imidazole moiety is often associated with enhanced antimicrobial properties due to its ability to disrupt microbial membranes.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds can provide insights into the unique biological activities associated with this compound.

Compound NameIC50 (μM)Targeted Activity
This compound0.59 - 2.81Antitumor (FAK inhibition)
Imidazo[2,1-b][1,3,4]thiadiazole derivatives0.5 - 3.0Antitumor (FAK inhibition)
Other pyrimidine derivatives1.0 - 5.0Antimicrobial

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